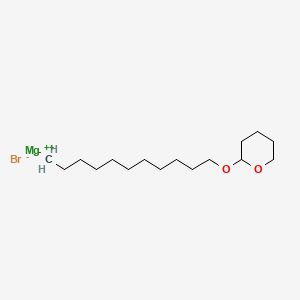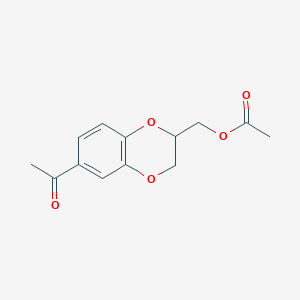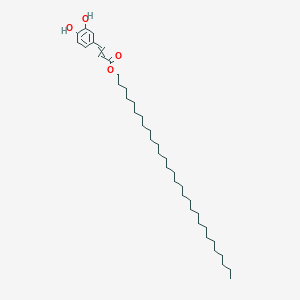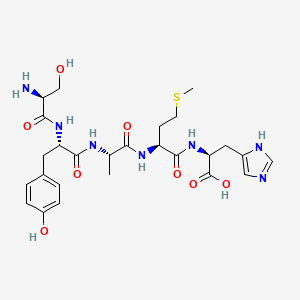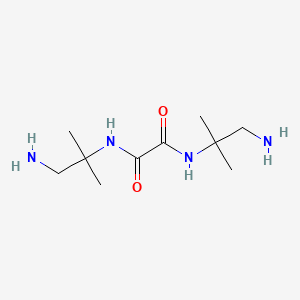
5-Iodo-1-(triphenylgermyl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-(triphenylgermyl)pentan-1-one, also known as (1-Oxo-5-iodopentyl)triphenylgermane, is an organogermanium compound. This compound is characterized by the presence of an iodo group and a triphenylgermyl group attached to a pentanone backbone. It is a specialized compound used in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(triphenylgermyl)pentan-1-one typically involves the reaction of triphenylgermanium chloride with 5-iodopentan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is often refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1-(triphenylgermyl)pentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the pentanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the carbonyl group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and bases like sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetone.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the iodo group.
Reduction: Formation of 5-Iodo-1-(triphenylgermyl)pentanol.
Oxidation: Formation of 5-Iodo-1-(triphenylgermyl)pentanoic acid.
Applications De Recherche Scientifique
5-Iodo-1-(triphenylgermyl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce germanium-containing groups into molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Iodo-1-(triphenylgermyl)pentan-1-one involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the triphenylgermyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways and exert therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-1-phenyl-1-pentanone: Similar structure but with a phenyl group instead of a triphenylgermyl group.
5-Iodo-1,1,1-trifluoropentane: Contains a trifluoromethyl group instead of a triphenylgermyl group.
5-Iodo-1-pentyne: Contains an alkyne group instead of a carbonyl group.
Uniqueness
5-Iodo-1-(triphenylgermyl)pentan-1-one is unique due to the presence of the triphenylgermyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
133967-25-6 |
|---|---|
Formule moléculaire |
C23H23GeIO |
Poids moléculaire |
515.0 g/mol |
Nom IUPAC |
5-iodo-1-triphenylgermylpentan-1-one |
InChI |
InChI=1S/C23H23GeIO/c25-19-11-10-18-23(26)24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2 |
Clé InChI |
ITTRUAGWCGBGOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)CCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14266260.png)
![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)
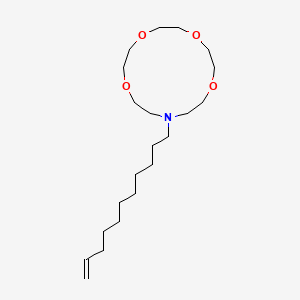
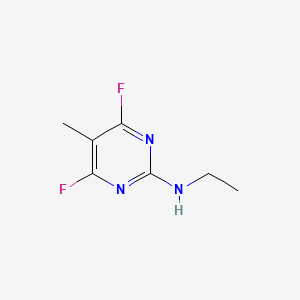
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)
![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)
![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
